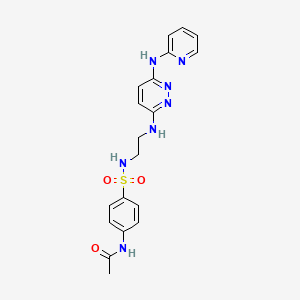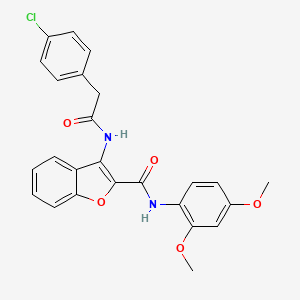
2-(Benzylamino)-3,4,5,6-tetrachloronitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylamino)-3,4,5,6-tetrachloronitrobenzene is an organic compound characterized by the presence of a benzylamino group attached to a tetrachloronitrobenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)-3,4,5,6-tetrachloronitrobenzene typically involves the reaction of benzylamine with a tetrachloronitrobenzene derivative. One common method is the nucleophilic substitution reaction where benzylamine reacts with 3,4,5,6-tetrachloronitrobenzene under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with the temperature maintained between 50-80°C to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylamino)-3,4,5,6-tetrachloronitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The benzylamino group can be replaced by other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The benzylamino group can be oxidized to form corresponding imines or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Benzylamine, ethanol, acetonitrile, temperature range of 50-80°C.
Reduction: Hydrogen gas, palladium on carbon, room temperature to 50°C.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, acidic or basic conditions.
Major Products
Reduction: Formation of 2-(Benzylamino)-3,4,5,6-tetrachloroaniline.
Oxidation: Formation of imines or other oxidized derivatives depending on the specific conditions and reagents used.
Scientific Research Applications
2-(Benzylamino)-3,4,5,6-tetrachloronitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Mechanism of Action
The mechanism of action of 2-(Benzylamino)-3,4,5,6-tetrachloronitrobenzene involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The nitro group can undergo redox reactions, potentially generating reactive intermediates that can interact with cellular components. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Benzylamino)-3,4,5,6-tetrachloroaniline: Similar structure but with an amino group instead of a nitro group.
2-(Benzylamino)-3,4,5,6-tetrachlorobenzene: Lacks the nitro group, affecting its reactivity and applications.
2-(Benzylamino)-3,4,5,6-tetrachlorophenol: Contains a hydroxyl group, leading to different chemical properties and uses.
Uniqueness
2-(Benzylamino)-3,4,5,6-tetrachloronitrobenzene is unique due to the presence of both benzylamino and nitro groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical transformations and applications in various fields .
Properties
IUPAC Name |
N-benzyl-2,3,4,5-tetrachloro-6-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl4N2O2/c14-8-9(15)11(17)13(19(20)21)12(10(8)16)18-6-7-4-2-1-3-5-7/h1-5,18H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJJUQQEZXOJQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,2-Diethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2921699.png)
![6-(2-Ethenylsulfonylethyl)-2,3,4,5a,7,8,9,9a-octahydropyrido[2,3-f][1,4]oxazepin-5-one](/img/structure/B2921700.png)

![3,4,5-trimethoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2921704.png)
![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butyramide](/img/structure/B2921705.png)
![N-[1-(hydroxymethyl)propyl]-4-methylbenzenesulfonamide](/img/structure/B2921706.png)
![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone](/img/structure/B2921707.png)
![3-Benzoyl-6,8-difluoro-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2921709.png)

![Methyl 3-[(4-ethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2921712.png)


![N-[5-(1-Phenylcyclopropyl)-1,3,4-thiadiazol-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2921715.png)
![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(4-fluorophenyl)carbamate](/img/structure/B2921719.png)
